![molecular formula C12H12F3NO4 B161474 2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid CAS No. 139520-43-7](/img/structure/B161474.png)
2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group, the amino group, and the benzyloxy carbonyl group in separate steps. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the propanoic acid backbone. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the compound .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the functional groups present. The amino group could participate in reactions such as acylation or alkylation, while the carbonyl group could undergo reactions such as reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, while the amino group could allow it to form hydrogen bonds .Applications De Recherche Scientifique
Chiral Acylation
Chiral acylation is a critical step in producing optically active compounds. The structure of this compound indicates that it could be used for chiral acylation with N-(protected α-aminoacyl)benzotriazoles, which are powerful acylating agents used frequently for preparing peptides, peptide mimetics, and conjugates .
Boronic Acid Derivatives
Compounds with similar structures, such as (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid , have been used in various research applications. These include the development of new pharmaceuticals, especially in the field of cancer therapy where boronic acids play a role as proteasome inhibitors .
Mécanisme D'action
Target of Action
It is known that this compound is a derivative of alanine , a common amino acid involved in protein synthesis. Therefore, it may interact with various enzymes and proteins within the body.
Mode of Action
As an alanine derivative , it may be involved in protein synthesis and other biochemical processes. It could potentially interact with its targets by binding to active sites, influencing their function, and causing subsequent changes in cellular processes.
Biochemical Pathways
Given its structure, it may be involved in pathways related to protein synthesis and metabolism, given its relationship to alanine .
Result of Action
As an alanine derivative , it may influence protein synthesis and other cellular processes, potentially leading to changes in cell function and behavior.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,3,3-trifluoro-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4/c1-11(9(17)18,12(13,14)15)16-10(19)20-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJHDHKGSWTBEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454419 |
Source


|
| Record name | 2-{[(Benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid | |
CAS RN |
139520-43-7 |
Source


|
| Record name | 2-{[(Benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

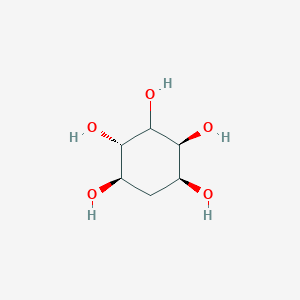
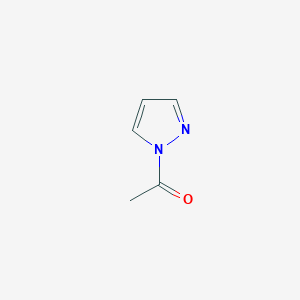

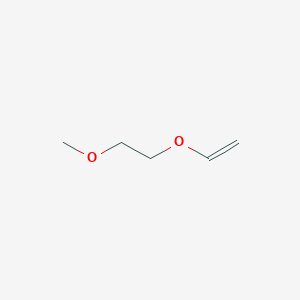

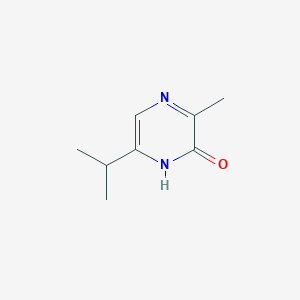
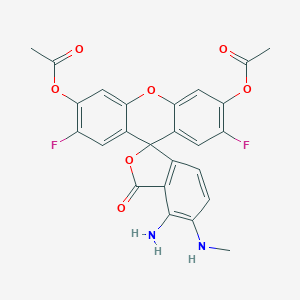




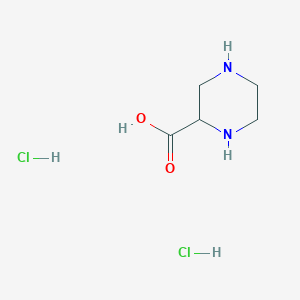
![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)
![5-[(1S)-1-[(1R,3Ar,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B161428.png)